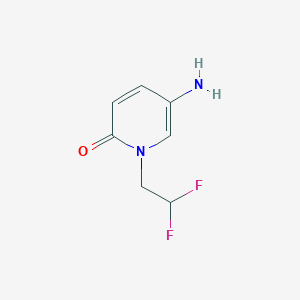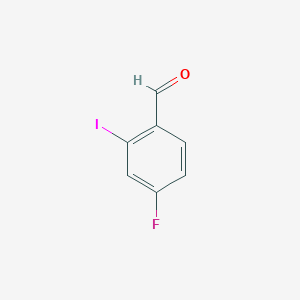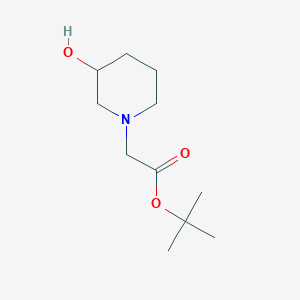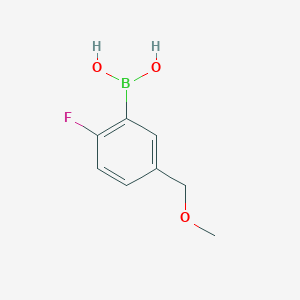
Acide (2-fluoro-5-(méthoxyméthyl)phényl)boronique
Vue d'ensemble
Description
(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid is a chemical compound with the molecular formula C7H8BFO3 . It has a molecular weight of 169.95 g/mol . This compound is solid in physical form and is white to yellow in color .
Synthesis Analysis
The synthesis of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid can involve various methods. One such method is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the field of organic chemistry for the formation of carbon-carbon bonds . The reaction involves the use of organoboron reagents, which are relatively stable, easy to prepare, and environmentally benign .Molecular Structure Analysis
The molecular structure of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid consists of a phenyl ring with a fluoro group at the 2nd position and a methoxymethyl group at the 5th position . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid can participate in various chemical reactions. For instance, it can be involved in Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and the synthesis of 9,10-diarylanthracenes for use as molecular switches . It can also undergo cross-coupling with carbazolyl or aryl halides .Physical And Chemical Properties Analysis
(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid has a melting point range of 195°C to 196°C . It is solid in physical form and is white to yellow in color .Applications De Recherche Scientifique
Alkylation de Friedel-Crafts
Acide (2-fluoro-5-(méthoxyméthyl)phényl)boronique : est utilisé comme réactif dans les réactions d'alkylation de Friedel-Crafts. Cette réaction classique implique l'alkylation de noyaux aromatiques avec des groupes alkyles en présence d'un catalyseur acide de Lewis fort. Le dérivé acide boronique peut introduire un groupe fluoré méthoxyméthylphényle dans les composés aromatiques, ce qui peut être une modification précieuse dans la synthèse de molécules organiques complexes .
Couplage croisé de Suzuki-Miyaura
Ce composé est également impliqué dans les réactions de couplage croisé de Suzuki-Miyaura. Cette puissante réaction chimique forme des liaisons carbone-carbone et est largement utilisée dans le domaine de la chimie organique pour créer des composés biaryles. La présence de l'atome de fluor peut influencer les propriétés électroniques du produit biaryle, ce qui est important dans le développement de produits pharmaceutiques et de matériaux avancés .
Commutateurs moléculaires
La synthèse de 9,10-diarylanthracènes, utilisés comme commutateurs moléculaires, est une autre application. Ces commutateurs peuvent modifier leur configuration structurelle en réponse à des stimuli externes, tels que la lumière ou la chaleur. L'acide boronique fluoré joue un rôle dans l'introduction de substituants spécifiques qui peuvent affecter le comportement de commutation de ces molécules .
Couplage croisé avec des halogénures de carbazole ou d'aryle
Les réactions de couplage croisé avec des halogénures de carbazole ou d'aryle sont facilitées par l'This compound. Ce type de réaction est crucial pour créer des composés avec des structures aromatiques complexes, qui sont courantes dans de nombreux médicaments et matériaux électroniques .
Thérapie de capture neutronique
Les acides boroniques et leurs dérivés sont considérés pour la conception de nouveaux médicaments et dispositifs d'administration de médicaments, en particulier comme transporteurs de bore adaptés à la thérapie de capture neutronique. Cette thérapie est un type de traitement du cancer qui cible les tumeurs au niveau cellulaire en utilisant des atomes de bore pour capturer les neutrons .
Récepteurs d'anions pour électrolytes polymères
Les esters de catéchol phénylboronique, dérivés d'acides boroniques, ont été étudiés comme récepteurs d'anions prometteurs pour les électrolytes polymères. Ces électrolytes sont des composants essentiels dans divers dispositifs électrochimiques, notamment les batteries et les piles à combustible. La structure spécifique de l'This compound pourrait contribuer à la liaison et à la reconnaissance des anions dans ces systèmes .
Synthèse de diarylmercuriaux homoleptiques
Le composé est un réactif pour la préparation de diarylmercuriaux homoleptiques via la monoarylation de dibromoarènes. Ces composés organomercuriques ont des applications en catalyse et en synthèse organique, où ils peuvent agir comme réactifs ou intermédiaires .
Arylation catalysée par le rhodium
Enfin, l'This compound est utilisé dans la synthèse diastéréosélective d'alcools allyliques trisubstitués via une arylation catalysée par le rhodium. Cette méthode est significative pour la création d'alcools stéréodéfinis, qui sont précieux dans la synthèse de diverses molécules bioactives .
Safety and Hazards
Handling (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid requires caution as it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Orientations Futures
The future directions of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid could involve its use in various chemical reactions, such as Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and the synthesis of 9,10-diarylanthracenes for use as molecular switches . It can also be used in cross-coupling with carbazolyl or aryl halides .
Mécanisme D'action
Target of Action
The primary target of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid is the palladium (0) catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers the (2-Fluoro-5-(methoxymethyl)phenyl) group to the palladium catalyst . This is followed by the oxidative addition of an organic halide to the palladium, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid affects the biochemical pathway of carbon-carbon bond formation . This reaction is widely applied in organic synthesis, allowing for the construction of complex organic compounds from simpler precursors .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, making it suitable for use in various chemical reactions .
Result of Action
The result of the action of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of complex organic compounds, including biologically active molecules and materials for organic electronics .
Action Environment
The action of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups . Additionally, the stability and reactivity of the boronic acid can be influenced by factors such as temperature and pH .
Propriétés
IUPAC Name |
[2-fluoro-5-(methoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-13-5-6-2-3-8(10)7(4-6)9(11)12/h2-4,11-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPACPLLHKMQDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)COC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222419 | |
| Record name | Boronic acid, B-[2-fluoro-5-(methoxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1333407-14-9 | |
| Record name | Boronic acid, B-[2-fluoro-5-(methoxymethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333407-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-fluoro-5-(methoxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






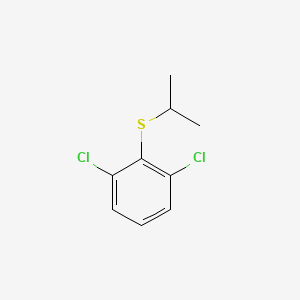



![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)
![3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443360.png)

